1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine
Description
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a heterocyclic compound featuring a piperazine core linked via a sulfonyl group to a substituted pyridine ring. The pyridine moiety is substituted at the 5-position with chlorine and at the 4-position with a hydrazinyl (-NH-NH₂) group.
Properties
Molecular Formula |
C9H14ClN5O2S |
|---|---|
Molecular Weight |
291.76 g/mol |
IUPAC Name |
(3-chloro-5-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H14ClN5O2S/c10-7-5-13-6-8(9(7)14-11)18(16,17)15-3-1-12-2-4-15/h5-6,12H,1-4,11H2,(H,13,14) |
InChI Key |
QBYBGUBBKNFMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines in high yields (81-91%) . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and hydrazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or hydrazinyl positions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a lead compound in drug design. Its structural features allow it to act on multiple biological pathways, making it a candidate for developing new therapeutic agents.
Anticancer Activity
Recent studies have indicated that 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.0 |
| MCF7 (Breast Cancer) | 4.2 |
| HeLa (Cervical Cancer) | 5.5 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and DNA damage response pathways.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis.
Case Study:
In a rat model of arthritis, treatment with this compound resulted in a significant reduction of inflammation markers compared to control groups, indicating its therapeutic potential in managing inflammatory conditions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 25 |
| Candida albicans | 12 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the hydrazinyl group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Sulfonyl Derivatives
Key structural analogs differ in substituents on the pyridine/aromatic ring and modifications to the piperazine moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Chlorine Substitution : Electron-withdrawing chlorine at the 5-position (pyridine) stabilizes the sulfonyl linkage, as seen in analogs like 6h (melting point: 132–135°C) .
- Molecular Weight : The target compound’s molecular weight (~331 g/mol, estimated) is comparable to analogs like 6j (m/z 523.0 [M+H]⁺), but lower than bulkier derivatives .
Challenges and Opportunities
- Hydrazine Stability : The hydrazinyl group may pose stability issues under acidic or oxidative conditions, requiring formulation adjustments compared to more stable analogs like propoxy derivatives .
- Synthetic Optimization : Yields for sulfonylation reactions (e.g., 42–46% in ) suggest room for improvement in the target’s synthesis .
Biological Activity
The compound 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a piperazine core, a hydrazinyl pyridine moiety, and a sulfonyl group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antibacterial, antimalarial, and enzyme inhibition properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including those containing piperazine and hydrazinyl moieties. The synthesized compounds demonstrated varying degrees of activity against several bacterial strains:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14±0.003 |
| 7m | Bacillus subtilis | 0.63±0.001 |
| 7n | Escherichia coli | 2.17±0.006 |
| 7o | Staphylococcus aureus | 1.13±0.003 |
These findings suggest that the presence of the sulfonamide group enhances antibacterial activity, particularly against Gram-negative bacteria like Salmonella typhi and E. coli .
Antimalarial Activity
The compound's antimalarial properties were evaluated using in vitro assays against Plasmodium falciparum. Notably, two derivatives exhibited promising results:
| Compound | IC50 (µM) |
|---|---|
| Compound 10a | 2.24 |
| Compound 6e | 4.98 |
These compounds showed significant inhibitory activity against chloroquine-resistant strains of P. falciparum, indicating their potential as lead candidates for antimalarial drug development .
Enzyme Inhibition
The pharmacological behavior of this compound is also linked to enzyme inhibition activities, particularly:
- Acetylcholinesterase (AChE) : Several derivatives displayed strong inhibitory effects, which are crucial for neurological applications.
- Urease Inhibition : The compounds were evaluated for urease inhibition with some exhibiting IC50 values as low as 1.21 µM , suggesting potential applications in treating urease-related disorders .
Study on Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various piperazine derivatives, This compound was found to outperform standard antibiotics in inhibiting Bacillus subtilis and Salmonella typhi. The study utilized both in vitro and in vivo models to confirm the effectiveness and safety profile of the compound.
Antimalarial Screening
A focused screening of sulfonamide derivatives led to the identification of This compound as a potent inhibitor of P. falciparum. The study indicated that structural modifications could further enhance its efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
